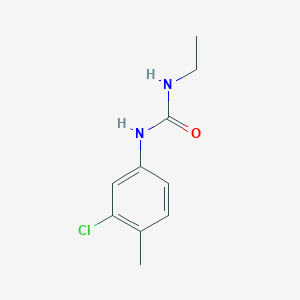

1-(3-Chloro-4-methylphenyl)-3-ethylurea

Description

Structure

3D Structure

Properties

CAS No. |

67759-55-1 |

|---|---|

Molecular Formula |

C10H13ClN2O |

Molecular Weight |

212.67 g/mol |

IUPAC Name |

1-(3-chloro-4-methylphenyl)-3-ethylurea |

InChI |

InChI=1S/C10H13ClN2O/c1-3-12-10(14)13-8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3,(H2,12,13,14) |

InChI Key |

IQTZEHBSTDNGCM-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)NC1=CC(=C(C=C1)C)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Chloro 4 Methylphenyl 3 Ethylurea and Analogous N Aryl N Ethylureas

Catalyst-Mediated Urea (B33335) Formation

Catalysis plays a crucial role in modern organic synthesis, and urea formation is no exception. Various catalytic systems have been developed to facilitate the synthesis of ureas from less reactive and more environmentally benign starting materials. For instance, the direct carbonylation of amines using carbon monoxide (CO) or carbon dioxide (CO₂) as the carbonyl source is an attractive alternative to phosgene-based methods. rsc.orgresearchgate.net These reactions often require a metal catalyst, such as palladium, to proceed efficiently. organic-chemistry.org

Other catalytic methods include the transamidation of urea or other carbamoyl (B1232498) donors, which can be promoted by either a catalyst or heat. rsc.org Researchers have also explored the use of metal-organic frameworks (MOFs) as heterogeneous catalysts for urea synthesis, offering advantages in terms of catalyst recovery and reuse. rsc.org

Solvent-Free and Microwave-Assisted Syntheses

To further enhance the green credentials of urea synthesis, solvent-free and microwave-assisted techniques have gained prominence. Solvent-free reactions, often conducted via mechanochemical methods like ball milling, can reduce waste and sometimes lead to different reactivity compared to solution-phase synthesis. researchgate.net

Microwave-assisted synthesis has proven to be a powerful tool for accelerating reaction rates and improving yields in the synthesis of ureas. researchgate.netthieme-connect.comchemistryviews.org Reactions that might take hours under conventional heating can often be completed in minutes under microwave irradiation. chemistryviews.org For example, the reaction of amines with potassium cyanate (B1221674) in water can be significantly accelerated using microwaves to produce monosubstituted ureas. researchgate.netthieme-connect.com This method is particularly attractive for its speed, efficiency, and use of water as a green solvent. researchgate.netthieme-connect.com

Regioselective Synthesis of 1 3 Chloro 4 Methylphenyl 3 Ethylurea

Combinatorial and Parallel Synthesis Approaches for Urea Libraries

The demand for large and diverse collections of compounds for high-throughput screening has driven the development of combinatorial and parallel synthesis techniques for generating urea libraries. acs.org These approaches enable the rapid synthesis of numerous analogs, facilitating structure-activity relationship (SAR) studies and the discovery of new lead compounds. nih.gov Both solid-phase and solution-phase parallel synthesis methodologies have been effectively employed for this purpose.

A common and straightforward method for parallel urea synthesis involves the reaction of a diverse set of isocyanates with a library of amines. commonorganicchemistry.comwikipedia.org This approach is highly efficient as the reaction typically proceeds to completion under mild conditions, often at room temperature in a suitable solvent like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM), without the need for a base. commonorganicchemistry.com For the synthesis of N-aryl-N'-ethylurea libraries, this would involve reacting a panel of substituted aryl isocyanates with ethylamine, or conversely, reacting aryl amines with ethyl isocyanate.

To circumvent the handling of potentially hazardous isocyanates, alternative, isocyanate-free methods have been developed. One such method involves the DBU-catalyzed reaction of amines with gaseous carbon dioxide to form carbamic acids in situ. These carbamic acids, when derived from primary amines, can be dehydrated using Mitsunobu reagents to generate isocyanates, which are then immediately trapped by another amine to form unsymmetrical ureas. nih.govdeakin.edu.au This technique is amenable to library synthesis and offers a safer and more environmentally benign route. nih.gov

Solid-phase synthesis offers the advantage of simplified purification, as excess reagents and byproducts can be washed away from the resin-bound product. An efficient solid-phase method for preparing N,N'-disubstituted ureas involves trapping isocyanates, generated from the Curtius rearrangement of a carboxylic acid, with a resin-bound amine. The final urea product is then cleaved from the resin in high purity. nih.gov This strategy allows for the introduction of diversity through both the carboxylic acid and the amine components.

Liquid-phase parallel synthesis using a soluble polymer support, such as polyethylene (B3416737) glycol (PEG), combines the benefits of homogeneous reaction conditions with the ease of purification typical of solid-phase synthesis. An efficient liquid-phase method has been developed for creating a piperazine-containing urea library, where a polymer-bound carbamoyl (B1232498) chloride reacts with various amines. The desired ureas are liberated from the polymer support under mild conditions in high yields and purity. patsnap.com

The table below illustrates a representative selection of building blocks that could be utilized in the parallel synthesis of an N-aryl-N'-ethylurea library, based on the reaction between an aryl isocyanate and ethylamine.

| Aryl Isocyanate Precursor | Resulting N-Aryl-N'-ethylurea |

| 3-Chloro-4-methylphenyl isocyanate | 1-(3-Chloro-4-methylphenyl)-3-ethylurea |

| 4-Chlorophenyl isocyanate | 1-(4-Chlorophenyl)-3-ethylurea |

| 3,4-Dichlorophenyl isocyanate | 1-(3,4-Dichlorophenyl)-3-ethylurea |

| 4-Methoxyphenyl isocyanate | 1-(4-Methoxyphenyl)-3-ethylurea |

| 4-Nitrophenyl isocyanate | 1-(4-Nitrophenyl)-3-ethylurea |

| 2-Chlorophenyl isocyanate | 1-(2-Chlorophenyl)-3-ethylurea |

| 3-Fluorophenyl isocyanate | 1-(3-Fluorophenyl)-3-ethylurea |

Synthesis of Deuterated and Isotopically Labeled Variants for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and serving as internal standards in quantitative bioanalytical assays. nih.govscispace.comnih.gov The synthesis of deuterated or isotopically labeled (e.g., with ¹³C or ¹⁵N) versions of 1-(3-chloro-4-methylphenyl)-3-ethylurea can provide deep insights into its formation, mode of action, and metabolic fate.

Deuterium (B1214612) Labeling: The introduction of deuterium (D) in place of hydrogen can have a significant impact on the rate of chemical reactions (a phenomenon known as the kinetic isotope effect), which can be used to probe reaction mechanisms. princeton.edu For a molecule like 1-(3-chloro-4-methylphenyl)-3-ethylurea, deuterium labels can be incorporated at several positions:

Aromatic Ring: Deuteration of the aryl ring can be achieved by employing a deuterated starting material, such as deuterated 3-chloro-4-methylaniline (B146341). General methods for the deuteration of anilines, often using D₂O as the deuterium source in the presence of a metal catalyst like palladium on carbon (Pd/C) with an aluminum promoter, have been reported. nih.gov

Ethyl Group: Labeling the ethyl group can be accomplished by using deuterated ethylamine (e.g., CD₃CD₂NH₂) or deuterated ethyl isocyanate in the urea-forming reaction. The synthesis of deuterated ethylamines can be achieved through various established methods.

Urea N-H groups: The protons on the urea nitrogens are readily exchangeable and can be replaced with deuterium by dissolving the compound in a deuterated solvent like methanol-d₄ or by treatment with D₂O.

¹³C and ¹⁵N Labeling: Carbon-13 and Nitrogen-15 are stable isotopes that are particularly useful for mechanistic studies using mass spectrometry and NMR spectroscopy.

¹³C-Labeling: To synthesize ¹³C-labeled 1-(3-chloro-4-methylphenyl)-3-ethylurea, one would typically start with a ¹³C-labeled precursor. The most direct approach is to use [¹³C]-phosgene or a phosgene equivalent to generate a ¹³C-labeled isocyanate. For instance, reacting 3-chloro-4-methylaniline with [¹³C]-phosgene would yield 3-chloro-4-methylphenyl [¹³C]-isocyanate, which can then be reacted with ethylamine to produce the desired ¹³C-labeled urea. patsnap.comnih.gov Alternatively, ¹³C-labeled urea itself can be used as a starting material in some synthetic routes. isotope.com

¹⁵N-Labeling: ¹⁵N-labeling can be achieved by using an ¹⁵N-labeled amine or isocyanate. For example, reacting 3-chloro-4-methylphenyl isocyanate with [¹⁵N]-ethylamine would place the label on the ethyl-substituted nitrogen. Conversely, starting with [¹⁵N]-3-chloro-4-methylaniline, converting it to the corresponding [¹⁵N]-isocyanate, and then reacting with ethylamine would place the label on the aryl-substituted nitrogen. A study on an isocyanate-free polyurea synthesis confirmed the reaction mechanism by using ¹⁵N-labeled urea and analyzing the resulting polymer with ¹H-¹⁵N HSQC NMR spectroscopy. acs.org

The synthesis of stable-isotope-labeled standards for N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and its corresponding urea byproduct, N-(3-dimethylaminopropyl)-N'-ethylurea (EDU), highlights a practical application of isotopic labeling for quantitative analysis. nih.gov In this case, the labels were introduced using [1,2-¹³C₂]ethylene glycol and [¹³C,¹⁵N]potassium cyanide in a multi-step synthesis to create internal standards for LC-MS quantification. nih.gov Such approaches could be adapted for the synthesis of labeled 1-(3-chloro-4-methylphenyl)-3-ethylurea for similar analytical purposes.

The following table summarizes potential isotopic labeling strategies for mechanistic studies.

| Isotope | Labeling Position | Precursor | Purpose |

| Deuterium (D) | Aromatic Ring | Deuterated 3-chloro-4-methylaniline | Study kinetic isotope effects in reactions involving the aryl group. |

| Deuterium (D) | Ethyl Group | Deuterated ethylamine | Probe metabolic pathways involving the ethyl moiety. |

| Carbon-13 (¹³C) | Carbonyl Group | [¹³C]-Phosgene or [¹³C]-Urea | Trace the carbonyl carbon in mechanistic and metabolic studies. |

| Nitrogen-15 (¹⁵N) | Aryl-adjacent Nitrogen | [¹⁵N]-3-chloro-4-methylaniline | Distinguish between the two nitrogen atoms in mechanistic studies. |

| Nitrogen-15 (¹⁵N) | Ethyl-adjacent Nitrogen | [¹⁵N]-Ethylamine | Distinguish between the two nitrogen atoms in mechanistic studies. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation

A ¹H NMR spectrum for 1-(3-Chloro-4-methylphenyl)-3-ethylurea would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the 3-chloro-4-methylphenyl ring would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns (doublets, doublet of doublets) dictated by their coupling with neighboring protons. The methyl group attached to the aromatic ring would likely present as a singlet around 2.3 ppm. The protons of the ethyl group would exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) group and a triplet for the terminal methyl (-CH3) group, shifted downfield due to the proximity of the urea moiety. The two N-H protons of the urea linkage would be expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. Without experimental data, precise chemical shifts and coupling constants (J-values) cannot be reported.

¹³C NMR Spectroscopic Analysis and Multiplicity Determination

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 1-(3-Chloro-4-methylphenyl)-3-ethylurea, distinct signals would be anticipated for each of the ten carbon atoms. The carbonyl carbon of the urea group would be the most downfield signal, typically in the range of 155-160 ppm. The aromatic carbons would generate a set of signals between 120 and 140 ppm, with their exact shifts influenced by the chloro and methyl substituents. The carbons of the ethyl group and the aromatic methyl group would appear in the upfield region of the spectrum. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be necessary to definitively assign the multiplicity of each carbon signal (CH, CH₂, CH₃).

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, confirming the coupling between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in piecing together the entire molecular puzzle by showing correlations between protons and carbons that are two or three bonds apart. researchgate.netyoutube.com This would be vital to confirm the connection between the aromatic ring and the urea nitrogen, as well as the linkage between the urea and the ethyl group.

The absence of these 2D NMR spectra for 1-(3-Chloro-4-methylphenyl)-3-ethylurea means that its complete and unambiguous structural assignment cannot be verified.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

HRMS is a powerful tool for determining the precise molecular weight and, consequently, the elemental formula of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that would be ideal for analyzing 1-(3-Chloro-4-methylphenyl)-3-ethylurea, as it would likely produce the protonated molecule [M+H]⁺. High-resolution measurement of this ion would provide the exact mass, allowing for the calculation of its elemental composition (C₁₀H₁₃ClN₂O). This would serve as a primary confirmation of the compound's identity.

Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the [M+H]⁺ ion) to generate a characteristic fragmentation pattern. This pattern provides valuable structural information. For 1-(3-Chloro-4-methylphenyl)-3-ethylurea, key fragmentations would be expected to occur at the C-N bonds of the urea linkage. This would likely result in the formation of ions corresponding to the 3-chloro-4-methylaniline moiety and the ethyl isocyanate fragment, or related structures. Analysis of the MS/MS spectrum of the methyl analogue shows a prominent peak corresponding to the loss of the methyl isocyanate group. nih.gov A similar fragmentation would be anticipated for the ethyl analogue, providing strong evidence for the proposed structure. However, without the actual MS/MS data, a detailed fragmentation pathway cannot be constructed.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Vibrational spectroscopy is a powerful tool for probing the molecular structure and bonding within a molecule. The infrared (IR) and Raman spectra of 1-(3-chloro-4-methylphenyl)-3-ethylurea are expected to exhibit characteristic bands corresponding to its constituent urea and substituted phenyl moieties.

Characteristic Absorption Bands for Urea and Substituted Phenyl Moieties

The vibrational spectrum of 1-(3-chloro-4-methylphenyl)-3-ethylurea can be understood by considering the distinct contributions from the urea core and the substituted aromatic ring. The key vibrational modes are predicted as follows:

Urea Moiety: The urea group gives rise to several characteristic vibrations. The N-H stretching vibrations are typically observed in the range of 3300-3500 cm⁻¹. In the solid state, extensive hydrogen bonding is expected to cause a red shift and broadening of these bands. The C=O stretching vibration, often referred to as the Amide I band, is a strong feature in the IR spectrum and is anticipated to appear between 1630 and 1680 cm⁻¹. Its precise position is sensitive to hydrogen bonding. The N-H in-plane bending vibration (Amide II band) and C-N stretching vibrations are expected in the 1500-1600 cm⁻¹ and 1400-1450 cm⁻¹ regions, respectively.

Substituted Phenyl Moiety: The 3-chloro-4-methylphenyl group will present several characteristic bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C-C stretching vibrations of the aromatic ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region, which can be useful for structural confirmation. The C-Cl stretching vibration is expected in the lower frequency region, typically between 600 and 800 cm⁻¹. The methyl group C-H stretching and bending vibrations are also anticipated in their characteristic regions (around 2950 cm⁻¹ and 1375-1450 cm⁻¹, respectively).

A summary of the predicted characteristic vibrational frequencies is presented in the table below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Associated Moiety |

| N-H Stretch | 3300 - 3500 | Urea |

| Aromatic C-H Stretch | >3000 | Phenyl |

| Aliphatic C-H Stretch | 2850 - 2960 | Ethyl |

| C=O Stretch (Amide I) | 1630 - 1680 | Urea |

| Aromatic C=C Stretch | 1450 - 1600 | Phenyl |

| N-H Bend (Amide II) | 1500 - 1600 | Urea |

| C-N Stretch | 1400 - 1450 | Urea |

| C-Cl Stretch | 600 - 800 | Chloro-phenyl |

Conformational Insights from Vibrational Spectra

N-aryl-N'-alkyl ureas are flexible molecules that can exist in different conformations due to rotation around the C-N bonds. nih.gov The two main conformations are typically referred to as syn and anti, describing the relative orientation of the N-H bonds with respect to the carbonyl group. In the solid state, the conformation is often locked into a specific arrangement due to crystal packing forces.

Vibrational spectroscopy can provide insights into these conformational preferences. The positions of the N-H and C=O stretching bands are particularly sensitive to the molecular conformation and the extent of hydrogen bonding. nih.gov Different conformers can give rise to distinct N-H stretching frequencies. For instance, a trans-trans conformation might be stabilized by intermolecular hydrogen bonding, leading to a significant red-shift in the N-H and C=O bands in the solid-state IR spectrum compared to the gas phase or a non-polar solution.

X-ray Crystallography for Solid-State Molecular Architecture

While a specific crystal structure for 1-(3-chloro-4-methylphenyl)-3-ethylurea has not been reported, its solid-state architecture can be predicted based on the known crystal structures of analogous phenylurea derivatives.

Crystal Structure Determination and Unit Cell Parameters

Based on the crystal structures of similar substituted phenylureas, it is probable that 1-(3-chloro-4-methylphenyl)-3-ethylurea would crystallize in a centrosymmetric space group, such as P2₁/c (monoclinic) or P-1 (triclinic). mdpi.com The unit cell parameters would be influenced by the size and shape of the molecule and the nature of the intermolecular interactions. A hypothetical set of unit cell parameters, based on related structures, is presented below.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Monoclinic | P2₁/c | ~10-15 | ~5-10 | ~15-20 | 90 | ~90-110 | 90 |

| Triclinic | P-1 | ~5-10 | ~8-12 | ~10-15 | ~70-90 | ~90-100 | ~100-120 |

Intermolecular Interactions and Hydrogen Bonding Networks in the Solid State

The crystal packing of 1-(3-chloro-4-methylphenyl)-3-ethylurea is expected to be dominated by hydrogen bonding. The urea functionality provides both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). This typically leads to the formation of robust one-dimensional hydrogen-bonded chains or ribbons. wikipedia.org

In these chains, the molecules are linked by N-H···O=C hydrogen bonds. The specific pattern of hydrogen bonding can vary, but a common motif involves the formation of a catemer chain where each molecule donates a hydrogen bond to one neighbor and accepts a hydrogen bond from another. Additionally, weaker interactions such as C-H···O and C-H···π interactions involving the phenyl ring may also play a role in stabilizing the crystal structure. nih.govnih.gov The chloro and methyl substituents on the phenyl ring will also influence the crystal packing through steric effects and weak van der Waals interactions.

Conformational Analysis in the Crystalline State

In the solid state, the molecule is expected to adopt a relatively planar conformation in the vicinity of the urea group to maximize π-conjugation and facilitate efficient hydrogen bonding. The dihedral angle between the plane of the phenyl ring and the plane of the urea group will be a key conformational parameter. This angle is determined by a balance between the electronic effects favoring planarity and the steric hindrance between the ortho-substituent (in this case, the chloro group) and the urea moiety.

Chiroptical Spectroscopy (if chiral centers are introduced in derivatives)

Chiroptical spectroscopy is a powerful set of techniques used to investigate the three-dimensional structure of chiral molecules. saschirality.org It relies on the differential interaction of left and right circularly polarized light with a sample. saschirality.org Since 1-(3-Chloro-4-methylphenyl)-3-ethylurea is an achiral molecule, it does not exhibit chiroptical activity. However, if a chiral center were to be introduced into a derivative of this compound, chiroptical spectroscopy would become an invaluable tool for its stereochemical characterization.

For instance, the synthesis of a derivative using a chiral amine would result in a pair of enantiomers or diastereomers. Techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) could then be employed. CD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions, providing information about the electronic transitions within the chiral molecule. saschirality.org VCD, on the other hand, measures the differential absorption of circularly polarized infrared light, offering insights into the vibrational modes of the molecule. mdpi.com

The sign and intensity of the observed CD and VCD signals are highly sensitive to the absolute configuration and conformation of the chiral center and its surrounding molecular framework. mdpi.com By comparing experimentally measured chiroptical spectra with those predicted by quantum chemical calculations, the absolute configuration of the chiral derivative could be unambiguously determined. saschirality.org This approach has been successfully applied to a wide range of chiral molecules, including complex natural products and pharmaceutical agents. mdpi.com

Furthermore, chiroptical methods can be used to study the supramolecular aggregation of chiral molecules in solution or in thin films, providing information on the nature and geometry of intermolecular interactions. nih.gov

While no specific chiroptical data exists for derivatives of 1-(3-Chloro-4-methylphenyl)-3-ethylurea, the principles outlined above demonstrate the potential of this technique for the stereochemical analysis of any future chiral analogues.

Inferred Spectroscopic Data

The following tables present inferred spectroscopic data for 1-(3-Chloro-4-methylphenyl)-3-ethylurea, based on the known data of its methyl analog and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(3-Chloro-4-methylphenyl)-3-ethylurea

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Inferred Coupling Constants (Hz) |

| Aromatic-H | 7.0 - 7.5 | m | - |

| NH (phenyl) | 8.0 - 8.5 | s | - |

| NH (ethyl) | 5.8 - 6.3 | t | J = 5-7 |

| CH₂ (ethyl) | 3.1 - 3.4 | q | J = 7 |

| CH₃ (phenyl) | 2.2 - 2.4 | s | - |

| CH₃ (ethyl) | 1.0 - 1.2 | t | J = 7 |

Disclaimer: These are predicted values and may differ from experimental results.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(3-Chloro-4-methylphenyl)-3-ethylurea

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (urea) | 155 - 158 |

| Aromatic C-N | 138 - 142 |

| Aromatic C-Cl | 128 - 132 |

| Aromatic C-H | 118 - 130 |

| Aromatic C-CH₃ | 130 - 135 |

| CH₂ (ethyl) | 35 - 40 |

| CH₃ (phenyl) | 18 - 22 |

| CH₃ (ethyl) | 14 - 16 |

Disclaimer: These are predicted values and may differ from experimental results.

Table 3: Predicted Key IR Absorption Bands for 1-(3-Chloro-4-methylphenyl)-3-ethylurea

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3400 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=O Stretch (Amide I) | 1630 - 1660 |

| N-H Bend (Amide II) | 1550 - 1580 |

| C-N Stretch | 1230 - 1280 |

| C-Cl Stretch | 700 - 800 |

Disclaimer: These are predicted values and may differ from experimental results.

Table 4: Predicted Mass Spectrometry Fragmentation for 1-(3-Chloro-4-methylphenyl)-3-ethylurea

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 212/214 | [M]⁺ | Molecular ion |

| 169/171 | [C₇H₆ClNCO]⁺ | Cleavage of the N-C bond of the ethyl group |

| 141/143 | [C₇H₇ClN]⁺ | Cleavage of the urea group |

| 72 | [C₂H₅NCO]⁺ | Cleavage of the N-phenyl bond |

Disclaimer: These are predicted values and may differ from experimental results. The presence of chlorine results in isotopic peaks (M and M+2 in a ~3:1 ratio).

Computational and Theoretical Investigations of 1 3 Chloro 4 Methylphenyl 3 Ethylurea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic properties of molecules. These methods allow for the detailed analysis of ground state geometries, molecular orbitals, and the prediction of spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) has become a standard method for the accurate calculation of the electronic structure of molecules. For aromatic ureas, DFT calculations are instrumental in determining the most stable three-dimensional arrangement of the atoms (the ground state geometry) and the associated energy.

In a typical DFT study on a substituted phenylurea, the initial molecular geometry is optimized to find the lowest energy conformation. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a stable structure is achieved. For 1-(3-Chloro-4-methylphenyl)-3-ethylurea, the key structural parameters of interest include the planarity of the urea (B33335) and phenyl groups and the orientation of the ethyl substituent.

Studies on analogous compounds, such as 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, have utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to achieve optimized geometries that show good agreement with experimental data from X-ray crystallography. researchgate.net The planarity of the phenylurea core is a significant factor in its electronic properties and interactions. The energetics of different conformers, such as those arising from rotation around the C-N bonds, can also be calculated to determine their relative stabilities.

Table 1: Representative Calculated Bond Lengths and Angles for a Phenylurea Core using DFT

| Parameter | Bond/Angle | Typical Calculated Value (Å or °) |

| Bond Length | C=O | ~1.25 |

| C-N (amide) | ~1.38 | |

| C-N (phenyl) | ~1.42 | |

| Bond Angle | N-C-N | ~115 |

| C-N-C | ~120 | |

| Dihedral Angle | C-N-C-C (phenyl) | Variable, defines planarity |

Note: The values presented are typical for phenylurea compounds and are used here for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Maps

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

For substituted phenylureas, the HOMO is typically localized on the electron-rich phenyl ring and the adjacent nitrogen atom, while the LUMO is often distributed over the urea carbonyl group and the phenyl ring. researchgate.net This distribution indicates that the phenyl ring is susceptible to electrophilic attack, while the urea portion can interact with nucleophiles.

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. In 1-(3-Chloro-4-methylphenyl)-3-ethylurea, the oxygen atom of the carbonyl group and the chlorine atom would be expected to be regions of high negative potential, while the N-H protons of the urea group would exhibit positive potential.

Table 2: Representative FMO Energies for a Phenylurea Compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These energy ranges are representative for this class of compounds and are influenced by the specific substituents and the computational method used.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The calculation of NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) approach is a powerful tool for structure elucidation. Theoretical chemical shifts for ¹H and ¹³C nuclei can be calculated and correlated with experimental spectra. For 1-(3-Chloro-4-methylphenyl)-3-ethylurea, this would involve calculating the shielding tensors for each nucleus in the optimized geometry. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or conformational averaging. nanobioletters.com

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these modes. The calculated vibrational spectrum for 1-(3-Chloro-4-methylphenyl)-3-ethylurea would show characteristic peaks for the C=O stretch, N-H stretch, and C-N stretching vibrations of the urea moiety, as well as vibrations associated with the substituted phenyl ring. Comparing the calculated spectrum with an experimental one can confirm the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding. nanobioletters.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and interactions with the surrounding environment.

Solvent Effects on Conformational Preferences

The conformation of a flexible molecule like 1-(3-Chloro-4-methylphenyl)-3-ethylurea can be significantly influenced by the solvent. MD simulations can explicitly model the solvent molecules around the solute, allowing for a detailed investigation of these effects.

In a polar solvent like water or dimethyl sulfoxide (B87167) (DMSO), the solvent molecules can form hydrogen bonds with the urea group, stabilizing certain conformations over others. For instance, conformations that expose the N-H and C=O groups to the solvent may be favored. In contrast, in a nonpolar solvent, intramolecular hydrogen bonding or van der Waals interactions may play a more significant role in determining the preferred conformation. MD simulations can quantify these effects by calculating the potential of mean force along specific dihedral angles, revealing the free energy landscape of conformational changes in different solvents.

Conformational Transitions and Rotational Barriers

The ethyl group and the phenyl group in 1-(3-Chloro-4-methylphenyl)-3-ethylurea can rotate around the C-N bonds of the urea linkage. These rotations give rise to different conformers, and the energy barriers between them determine the rate of interconversion.

MD simulations can be used to study these conformational transitions directly by observing the time evolution of the relevant dihedral angles. The free energy barriers for these rotations can be calculated using techniques such as umbrella sampling or metadynamics. Understanding these rotational barriers is important as the conformational state of the molecule can affect its biological activity and physical properties. For example, the ability to adopt a specific planar or non-planar conformation may be crucial for its interaction with a biological target. Research on similar molecules has shown that the rotational barriers in the urea linkage are on the order of several kcal/mol. researchgate.net

Molecular Docking and Ligand-Target Interaction Modeling for Bio-Relevant Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery and to understand the basis of molecular recognition.

Identification of Putative Binding Sites and Interaction Modes

Estimation of Binding Affinities and Rationalization of Selectivity

Without specific molecular docking studies for 1-(3-Chloro-4-methylphenyl)-3-ethylurea, estimations of its binding affinities to particular biological targets are not available. The binding affinity, often expressed as the binding energy or inhibition constant (Ki), is crucial for understanding the potency of a compound. The selectivity of phenylurea compounds is generally rationalized by the differences in the amino acid composition and topography of the binding sites across different species.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties.

Derivation of Molecular Descriptors

The first step in any QSAR/QSPR study is the calculation of molecular descriptors that encode the structural and physicochemical features of the molecule. For 1-(3-Chloro-4-methylphenyl)-3-ethylurea, a variety of descriptors could be theoretically derived using specialized software. These descriptors fall into several categories:

| Descriptor Category | Examples |

| 1D Descriptors | Molecular Weight, Atom Count, Rotatable Bonds |

| 2D Descriptors | Topological Indices, Connectivity Indices |

| 3D Descriptors | Molecular Shape Indices, Steric Parameters |

| Physicochemical | LogP, Polar Surface Area (PSA), Dipole Moment |

Development of Predictive Models for Biological or Environmental Behavior

The development of predictive QSAR or QSPR models for 1-(3-Chloro-4-methylphenyl)-3-ethylurea has not been specifically reported. Such models would require a dataset of structurally related compounds with experimentally determined biological activities (e.g., herbicidal activity) or properties (e.g., soil sorption coefficient). By correlating the derived molecular descriptors with these activities or properties, a mathematical model could be built to predict the behavior of new or untested compounds, including 1-(3-Chloro-4-methylphenyl)-3-ethylurea. The development of robust and validated QSAR models is a key aspect of modern computational toxicology and environmental science.

Molecular Interactions and Biological Relevance of 1 3 Chloro 4 Methylphenyl 3 Ethylurea and Its Analogs

Supramolecular Chemistry of Urea (B33335) Derivatives

The foundation of the rich supramolecular chemistry of urea derivatives lies in the compound's ability to act as both a hydrogen bond donor (through its N-H groups) and a hydrogen bond acceptor (via its carbonyl oxygen). This dual nature facilitates robust and directional self-association, which is the basis for creating a wide array of functional superstructures.

Directed Hydrogen Bonding for Self-Assembly (e.g., supramolecular capsules, polymers, gels)

The self-complementary hydrogen-bonding motif of the urea group is a powerful tool for programming the self-assembly of small molecules into well-defined, non-covalent superstructures. When two urea moieties are suitably arranged on a molecular scaffold, they can create a strong binding site that drives the formation of extended assemblies.

Supramolecular Polymers and Gels: Dialkylureas and bis-urea compounds are known to form intermolecular hydrogen bonds that lead to the creation of soluble supramolecular polymers. nih.govepa.gov These chain-like structures arise from the continuous association of urea groups. In certain conditions, these polymeric fibers can entangle and trap solvent molecules, leading to the formation of supramolecular gels. nih.govmdpi.com The strength and dynamics of these gels can be tuned by altering the molecular structure of the urea-based gelator. For instance, bis-urea moieties incorporated into copolymers have been used to create injectable hydrogels, where hydrogen bonding among the urea groups drives the gel formation. mdpi.com

Supramolecular Capsules: Beyond extended polymers, urea derivatives can form discrete, closed structures like supramolecular capsules. nih.gov This is often achieved by designing molecules where the urea groups are geometrically constrained to favor closed-loop hydrogen bonding patterns rather than linear chains. In one novel approach, bis-urea molecules have been shown to spontaneously self-assemble at the interface of oil-in-water emulsions, forming microcapsule shells held together entirely by supramolecular hydrogen bonds. nih.gov Similarly, dipeptidyl ureas have been observed to form stable, hydrogen-bonded molecular duplexes in solution. nih.gov

The ability to form these diverse structures is highly dependent on the interplay of hydrogen bonding, the rigidity of the molecular scaffold, and interactions with the surrounding solvent.

Table 1: Supramolecular Assemblies Based on Urea Derivatives

| Assembly Type | Driving Interaction | Example Application/System | References |

|---|---|---|---|

| Supramolecular Polymers | Continuous intermolecular urea-urea hydrogen bonds | Soluble polymers in nonpolar solvents, self-healing materials | nih.govepa.govnih.gov |

| Supramolecular Gels | Entangled network of hydrogen-bonded polymeric fibers | Injectable hydrogels for biomedical applications | nih.govmdpi.com |

| Supramolecular Capsules | Discrete, cyclic urea-urea hydrogen bonding patterns | Microencapsulation of cosmetic oils | nih.govnih.gov |

| Molecular Duplexes | Six intermolecular hydrogen bonds between two molecules | Formation of stable dimeric structures in solution | nih.gov |

Artificial Host-Guest Systems Based on Urea Recognition

The same hydrogen-bonding capability that drives self-assembly also makes the urea group an excellent recognition motif for creating artificial host-guest systems. The two N-H groups of urea are particularly effective at binding to anions and other electron-rich guest molecules.

Oligo-urea and oligo-thiourea-based receptors have become a significant class of synthetic hosts for anion recognition. By attaching multiple urea moieties to a rigid organic scaffold, chemists can create a pre-organized binding pocket. The spatial arrangement of the urea groups is crucial; for steric recognition to occur, the host's binding sites must be positioned to form complementary interactions with the target guest while having weaker interactions with competing species. This strategy allows for the design of hosts with high selectivity for specific anions, overcoming the usual preferences dictated by factors like charge density.

Beyond simple anions, synthetic hosts have been designed to recognize urea derivatives themselves. In a different context, urea can form crystalline inclusion compounds where it creates a host lattice with linear, parallel tunnels. These tunnels can encapsulate guest molecules, and the chiral nature of the urea tunnel structure can lead to chiral recognition of the guest molecules within. More advanced systems include urea-functionalized metal-organic frameworks (MOFs) that have been developed for sensing nitro-substituted compounds, demonstrating the versatility of the urea group in molecular recognition applications.

Mechanistic Studies of Molecular Interactions with Biomolecules

The ability of urea derivatives to engage in specific, directional interactions extends to the realm of biology, where they can bind to enzymes, receptors, and other proteins to modulate their function. The precise nature of these interactions underpins their therapeutic potential.

Enzyme Inhibition Kinetics and Mechanism (e.g., cholinesterase inhibition observed for related derivatives)

Urea derivatives have been identified as inhibitors of various enzymes, acting through diverse mechanisms. The inhibition of cholinesterases—enzymes critical for breaking down the neurotransmitter acetylcholine—is a key therapeutic strategy for conditions like Alzheimer's disease. nih.gov While many known cholinesterase inhibitors are organophosphorus or carbamate (B1207046) compounds, other structural classes are actively being explored. nih.gov Phenylurea derivatives, for example, are widely used as herbicides that act by inhibiting photosynthesis.

A well-characterized mechanism of enzyme inhibition by a urea-containing compound is that of the fatty acid amide hydrolase (FAAH) inhibitor, PF-04457845. FAAH is a serine hydrolase, and kinetic studies have revealed that this urea derivative acts as a covalent, irreversible inhibitor. The inhibition proceeds via a carbamoylation mechanism, where the urea functionality interacts with the catalytic Ser241 residue in the enzyme's active site. This forms a tetrahedral intermediate, which then leads to the inactivation of the enzyme by forming a stable carbamate with the serine residue.

The nature of inhibition can be determined using kinetic analyses, such as Lineweaver-Burk or Dixon plots. For example, studies on other inhibitors have characterized them as noncompetitive, meaning they can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing the maximum velocity (Vmax) of the reaction without necessarily changing the substrate binding affinity (Km).

Table 2: Examples of Enzyme Inhibition by Urea Derivatives and Related Compounds

| Inhibitor Class/Compound | Target Enzyme | Mechanism/Type of Inhibition | Key Finding | References |

|---|---|---|---|---|

| PF-04457845 (Urea Derivative) | Fatty Acid Amide Hydrolase (FAAH) | Covalent, Irreversible (Carbamoylation of Ser241) | Urea functionality directly participates in the inactivation of a catalytic serine residue. | |

| Phenserine | Acetylcholinesterase (AChE) | Noncompetitive | Inhibits human AChE with a Ki of 0.048 µM. | |

| Phenylurea Herbicides | Photosystem II | Inhibition of photosynthesis | Widely used as herbicides. |

Protein-Ligand Interaction Characterization (e.g., HIV-1 capsid protein assembly inhibition by CAP-1, a related compound)

The HIV-1 capsid is a conical protein shell that encases the viral genome and is essential for multiple stages of the viral life cycle, including transport into the nucleus and uncoating. Its critical role makes the capsid protein a compelling target for a new class of antiviral drugs.

A significant breakthrough in this area was the identification of a class of phenylurea compounds that inhibit capsid function. One such compound, N-(3-chloro-4-methylphenyl)-N'-[2-[([5-[(dimethylamino)-methyl]-2-furyl]-methyl)-sulfanyl]ethyl]urea (CAP-1) , is a direct analog of the compound of interest. CAP-1 was found to bind to a hydrophobic pocket in the N-terminal domain of the HIV-1 capsid protein. This binding event interferes with the proper protein-protein interactions required for the assembly and maturation of the viral core.

Mechanistic studies revealed that when HIV-1 is produced in the presence of CAP-1, the resulting virus particles are non-infectious and exhibit abnormal core morphologies and heterogeneous sizes. The compound does not interfere with other viral processes like entry or reverse transcription, indicating a novel mechanism of action centered on disrupting capsid assembly and stability. This specific protein-ligand interaction highlights how a substituted phenylurea moiety can be a critical pharmacophore for targeting a well-defined protein pocket to achieve a potent biological effect. The interaction is primarily driven by non-covalent forces, including hydrophobic and van der Waals interactions between the compound and the protein pocket.

Table 4: Interaction of CAP-1 with HIV-1 Capsid Protein

| Compound | Protein Target | Binding Site | Mechanism of Action | Biological Outcome | References |

|---|---|---|---|---|---|

| CAP-1 | HIV-1 Capsid Protein (CA) | Apical site on the N-terminal domain | Inhibits CA-CA interactions during virus assembly and maturation. | Formation of abnormal core morphologies; loss of viral infectivity. |

Role as a Chemical Probe for Biological Pathway Elucidation

While direct studies on 1-(3-Chloro-4-methylphenyl)-3-ethylurea as a chemical probe are not extensively documented in publicly available research, the broader class of phenylurea derivatives has been instrumental in dissecting various biological pathways. Chemical probes are small molecules used to study and manipulate biological systems, and the structural motifs present in 1-(3-Chloro-4-methylphenyl)-3-ethylurea are found in compounds with well-established biological targets.

Substituted phenylureas are known to interact with a range of biological targets, often through non-covalent interactions such as hydrogen bonding, which is facilitated by the urea group. The biological activity of these compounds is highly dependent on the nature and position of substituents on the phenyl ring and the alkyl chain attached to the urea nitrogen.

Research Findings on Phenylurea Analogs:

Inhibition of Photosynthesis: A notable biological activity of phenylurea derivatives is the inhibition of photosystem II (PS II) in photosynthesis. A study on a series of N'-phenyl-N,N-disubstituted ureas demonstrated that these compounds can block electron transfer and photophosphorylation. The efficiency of this inhibition was found to be influenced by the substitution pattern on the phenyl ring, with 3,4-disubstitution being particularly effective. nih.gov The presence of N-lipophilic substituents was also crucial for their inhibitory effect. nih.gov

Kinase Regulation: Certain N,N'-diarylureas and N-aryl,N'-alkyl-ureas have been identified as activators of the Heme-Regulated Inhibitor (HRI) kinase. nih.gov HRI is a key regulator of protein synthesis in response to various stress signals. The discovery and structure-activity relationship (SAR) studies of these urea derivatives provide valuable tools for studying the intricate signaling pathways governed by eIF2α phosphorylation. nih.gov

Cancer Immunotherapy Targets: Phenylurea derivatives have been designed and synthesized as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a significant target in cancer immunotherapy. mdpi.com IDO1 is an enzyme that plays a role in immune suppression within the tumor microenvironment. The development of selective IDO1 inhibitors from the phenylurea class underscores their potential as probes to investigate the tryptophan/kynurenine pathway and its role in cancer. mdpi.com

Cytokinin-like Activity: Some N-phenylurea derivatives exhibit cytokinin-like activity, influencing plant growth and development. researchgate.net For instance, N-phenyl-N'-benzothiazol-6-ylurea was found to induce shoot regeneration in tomato plants, highlighting its potential as a tool to study plant hormone signaling pathways. researchgate.net

Central Nervous System Agents: The potential for phenylurea derivatives to act on the central nervous system has also been explored. researchgate.net By modifying their physicochemical properties, such as lipophilicity, these compounds can be designed to cross the blood-brain barrier and interact with CNS targets. researchgate.net

The diverse biological activities of these analogs suggest that 1-(3-Chloro-4-methylphenyl)-3-ethylurea, with its specific substitution pattern, could potentially serve as a chemical probe to investigate similar or novel biological pathways. The chloro and methyl substituents on the phenyl ring, along with the ethyl group on the urea, would modulate its binding affinity and selectivity for specific protein targets.

Table 1: Biological Activities of Phenylurea Analogs

| Phenylurea Analog Class | Biological Activity | Investigated Pathway/Target |

| N'-phenyl-N,N-disubstituted ureas | Inhibition of Photosystem II | Photosynthetic electron transport |

| N,N'-diarylureas & N-aryl,N'-alkyl-ureas | Activation of HRI Kinase | eIF2α phosphorylation pathway |

| Phenylurea derivatives | Inhibition of IDO1 | Tryptophan/kynurenine pathway in cancer |

| N-phenylurea derivatives | Cytokinin-like activity | Plant hormone signaling |

| Substituted phenylureas | CNS activity | Neurological pathways |

Organocatalytic Applications Utilizing the Urea Moiety

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. The urea functional group is a prominent motif in organocatalysis, primarily due to its ability to act as a hydrogen-bond donor.

The two N-H protons of the urea group can form strong hydrogen bonds with Lewis basic substrates, thereby activating them towards nucleophilic attack. This non-covalent interaction mimics the role of Lewis acids in traditional catalysis. The strength of this hydrogen-bonding interaction can be tuned by the electronic properties of the substituents attached to the urea nitrogens.

Key Principles of Urea-Based Organocatalysis:

Hydrogen-Bond Donation: The fundamental principle behind the catalytic activity of ureas is their ability to form double hydrogen bonds with substrates containing, for example, carbonyl or nitro groups. This interaction polarizes the substrate, making it more electrophilic.

Substituent Effects: Electron-withdrawing groups on the aryl rings of N,N'-diarylureas enhance the acidity of the N-H protons, leading to stronger hydrogen bonds and generally higher catalytic activity.

Bifunctional Catalysis: Urea moieties can be incorporated into more complex molecular scaffolds that also contain a basic site, such as an amine. These "bifunctional" catalysts can simultaneously activate both the electrophile (via hydrogen bonding) and the nucleophile (via Brønsted base catalysis), leading to highly efficient and stereoselective reactions.

Research Findings on Urea in Organocatalysis:

Urea-Rich Porous Organic Polymers: A recent development involves the synthesis of urea-rich porous organic polymers (POPs) that act as heterogeneous hydrogen-bond catalysts. These materials have been successfully employed in Knoevenagel condensation reactions. rsc.org

Urea Metal-Organic Frameworks (MOFs): Urea functionalities have been incorporated into metal-organic frameworks to create heterogeneous catalysts. These urea-containing MOFs have shown effectiveness as hydrogen-bond-donor catalysts in Friedel-Crafts reactions. northwestern.edu The spatial isolation of the urea catalyst within the MOF structure can prevent self-aggregation, which often diminishes the catalytic competency of homogeneous urea catalysts. northwestern.edu

Activation of Diazoesters: Urea catalysts have been shown to activate α-nitrodiazoesters, enabling N-H insertion reactions with anilines. This provides an alternative to traditional metal-catalyzed carbene transfer reactions. researchgate.net

While specific organocatalytic applications of 1-(3-Chloro-4-methylphenyl)-3-ethylurea have not been reported, its structure suggests it could function as a hydrogen-bond donor catalyst. The electron-withdrawing chlorine atom on the phenyl ring would enhance the acidity of the adjacent N-H proton, making it a potentially effective catalyst for reactions susceptible to general acid catalysis.

Table 2: Organocatalytic Reactions Utilizing Urea Derivatives

| Catalyst Type | Reaction | Role of Urea Moiety |

| Urea-rich Porous Organic Polymers | Knoevenagel Condensation | Hydrogen-bond activation of the carbonyl component |

| Urea Metal-Organic Frameworks | Friedel-Crafts Reaction | Hydrogen-bond activation of the electrophile |

| Simple and Bifunctional Ureas | N-H Insertion of Diazoesters | Activation of the diazo compound |

| (Thio)urea derivatives | Asymmetric Michael Addition | Hydrogen-bonding to the electrophile |

| (Thio)urea derivatives | Asymmetric Strecker Reaction | Activation of the imine intermediate |

Environmental Fate and Biotransformation of 1 3 Chloro 4 Methylphenyl 3 Ethylurea

Abiotic Degradation Processes in Environmental Matrices

The degradation of 1-(3-Chloro-4-methylphenyl)-3-ethylurea in the environment, without the involvement of biological organisms, is primarily governed by photochemical and hydrolytic processes.

The photochemical degradation of phenylurea herbicides in aqueous solutions is significantly influenced by the substituents on the aromatic ring. For halogenated derivatives, such as 1-(3-Chloro-4-methylphenyl)-3-ethylurea, photohydrolysis is a primary transformation pathway. researchgate.net This process involves the replacement of the chlorine atom on the phenyl ring with a hydroxyl group from water when exposed to sunlight.

Furthermore, N-dealkylation on the urea (B33335) side chain can also occur through photochemical reactions. In the case of 1-(3-Chloro-4-methylphenyl)-3-ethylurea, this would involve the removal of the ethyl group. The oxidation of the methyl group on the phenyl ring is another possible, albeit generally lower-yield, photochemical reaction. researchgate.net The presence of substances like iron salts or humic substances in the environment can induce and accelerate the photooxidation of phenylureas. researchgate.net

It is important to note that without water, the primary phototransformation route for similar compounds like diuron (B1670789) is the oxidation or elimination of the methyl groups on the urea nitrogen. researchgate.net Given that 1-(3-Chloro-4-methylphenyl)-3-ethylurea has an ethyl group, analogous oxidation or elimination of this group could be expected under arid conditions.

Phenylurea herbicides are generally stable to hydrolysis under neutral pH conditions. However, under acidic or alkaline conditions, the rate of hydrolysis can increase. The primary hydrolytic transformation of 1-(3-Chloro-4-methylphenyl)-3-ethylurea would involve the cleavage of the urea bridge, leading to the formation of 3-chloro-4-methylaniline (B146341) and ethylamine (B1201723).

The hydrolytic stability of phenylurea herbicides is a key factor in their environmental persistence. For instance, the related compound chlorotoluron (B1668836) is known to be moderately persistent in soil, with a half-life of 4 to 6 weeks. researchgate.net This persistence allows for its primary degradation to be driven by microbial activity rather than hydrolysis alone. oup.com

Table 1: Predicted Abiotic Degradation Products of 1-(3-Chloro-4-methylphenyl)-3-ethylurea

| Degradation Process | Initial Reactant | Predicted Transformation Product(s) |

| Photochemical Degradation | 1-(3-Chloro-4-methylphenyl)-3-ethylurea | 1-(3-Hydroxy-4-methylphenyl)-3-ethylurea, 1-(3-Chloro-4-methylphenyl)-3-ureido-acetic acid, 1-(3-Chloro-4-methylphenyl)urea |

| Hydrolysis | 1-(3-Chloro-4-methylphenyl)-3-ethylurea | 3-Chloro-4-methylaniline, Ethylamine |

Microbial Metabolism and Biodegradation Pathways

The primary mechanism for the degradation of phenylurea herbicides in soil and water is microbial metabolism. oup.com Various microorganisms have been identified that can utilize these compounds as a source of carbon and nitrogen.

A diverse range of soil microorganisms, including bacteria and fungi, have been shown to degrade phenylurea herbicides. Bacterial species from the genera Arthrobacter, Sphingomonas, Diaphorobacter, and Achromobacter have been identified as capable of degrading compounds structurally similar to 1-(3-Chloro-4-methylphenyl)-3-ethylurea. oup.comacs.orgnih.gov For example, Arthrobacter sp. N2 has been shown to completely degrade diuron, chlorotoluron, and isoproturon. nih.gov Similarly, the soil fungus Mortierella sp. is capable of degrading chlorotoluron, diuron, isoproturon, and linuron. geus.dk

The initial and rate-limiting step in the microbial degradation of many N-substituted phenylurea herbicides is N-dealkylation. oup.comebi.ac.uk In the case of 1-(3-Chloro-4-methylphenyl)-3-ethylurea, this would involve the enzymatic removal of the ethyl group from the urea moiety. This process is typically catalyzed by N-demethylases or similar dealkylating enzymes. For N,N-dimethyl-substituted phenylureas, this is a stepwise process. oup.com

Following N-dealkylation, the resulting urea derivative is often hydrolyzed, breaking the urea bond to form an aniline (B41778) derivative. oup.com For 1-(3-Chloro-4-methylphenyl)-3-ethylurea, this would result in the formation of 3-chloro-4-methylaniline. Some bacteria, like Arthrobacter globiformis strain D47, are capable of directly hydrolyzing the urea side chain without prior dealkylation. oup.com

Based on the degradation pathways of the closely related herbicide chlorotoluron, several environmentally relevant metabolites of 1-(3-Chloro-4-methylphenyl)-3-ethylurea can be predicted. researchgate.netscispace.com The primary metabolite would likely be the N-de-ethylated compound, 1-(3-chloro-4-methylphenyl)urea. Further degradation would lead to the formation of 3-chloro-4-methylaniline. researchgate.netscispace.com

These aniline metabolites can be further transformed in the soil environment, potentially leading to the formation of more complex and persistent compounds such as dimers and trimers. researchgate.net It is also important to consider that some microbial pathways can lead to hydroxylation of the phenyl ring, creating hydroxylated metabolites. geus.dk

Table 2: Predicted Microbial Degradation Products of 1-(3-Chloro-4-methylphenyl)-3-ethylurea

| Degradation Step | Initial Reactant | Predicted Metabolite(s) |

| N-De-ethylation | 1-(3-Chloro-4-methylphenyl)-3-ethylurea | 1-(3-Chloro-4-methylphenyl)urea |

| Hydrolysis | 1-(3-Chloro-4-methylphenyl)urea | 3-Chloro-4-methylaniline |

| Ring Hydroxylation | 1-(3-Chloro-4-methylphenyl)-3-ethylurea | Hydroxylated derivatives |

Environmental Persistence and Mobility in Soil and Water Systems

The persistence and mobility of 1-(3-Chloro-4-methylphenyl)-3-ethylurea in the environment are dictated by a combination of its chemical properties and the characteristics of the surrounding soil and water. Key processes governing its fate include adsorption to soil particles, microbial degradation, and chemical degradation through hydrolysis and photolysis.

Adsorption and Mobility in Soil

The movement of phenylurea herbicides in soil is significantly influenced by their adsorption to soil components, particularly organic matter and clay minerals. The organic carbon-water (B12546825) partition coefficient (Koc) is a critical parameter for predicting the mobility of these compounds. For the related herbicide Chlorotoluron, Koc values generally range from 150 to 420 cm³/g, indicating moderate mobility in soil. nih.gov Adsorption is positively correlated with the organic carbon content of the soil. nih.govnih.gov It is anticipated that 1-(3-Chloro-4-methylphenyl)-3-ethylurea would exhibit similar moderate mobility. In soils with low organic matter, such as sandy soils, there is a higher potential for leaching into groundwater. bohrium.com

The mobility of phenylurea herbicides can also be influenced by the presence of other substances. For example, the presence of surfactants can either increase or decrease the distribution coefficient (Kd), thereby affecting the mobility of the herbicide in the soil. rothamsted.ac.uk

Persistence in Soil and Water

The persistence of phenylurea herbicides is often expressed as a half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. Biodegradation is a major pathway for the breakdown of these compounds in soil. nih.gov For Chlorotoluron, soil degradation half-lives typically range from 4 to 16 weeks. nih.gov The degradation rate can be influenced by soil type, depth, and the presence of other chemicals. researchgate.netresearchgate.net For instance, the degradation rate of Chlorotoluron has been observed to increase with soil depth, which may be related to lower organic matter and clay content in subsurface soils. researchgate.net

In aquatic environments, phenylurea herbicides are generally not persistent due to rapid photolysis. herts.ac.uk However, their metabolites can sometimes be more persistent or toxic than the parent compound. nih.gov The degradation of these herbicides in water can also be influenced by oxidation processes. nih.gov

Biotransformation

Microbial degradation is a key process in the environmental breakdown of phenylurea herbicides. The primary biotransformation pathway for compounds like Chlorotoluron is N-demethylation, where the methyl groups attached to the urea nitrogen are sequentially removed. nih.govnih.gov This process is carried out by various soil microorganisms, including bacteria and fungi. nih.govnih.govnih.gov For example, the soil fungus Mortierella sp. has been shown to degrade Chlorotoluron through successive N-demethylation and hydroxylation. nih.gov Similarly, bacteria such as Ochrobactrum anthropi can completely remove Chlorotoluron from aqueous solutions. nih.gov

Following the N-dealkylation of a potential parent compound, 1-(3-Chloro-4-methylphenyl)-3-ethylurea would likely undergo further degradation. This would involve the cleavage of the urea bridge to form 3-chloro-4-methylaniline. This aniline derivative can then be further transformed in the environment.

The table below summarizes key parameters related to the environmental fate of the closely related herbicide, Chlorotoluron, which can serve as a proxy for estimating the behavior of 1-(3-Chloro-4-methylphenyl)-3-ethylurea.

| Parameter | Value | Compound | Source |

| Soil Sorption Coefficient (Koc) | 150 - 420 cm³/g | Chlorotoluron | nih.gov |

| Soil Half-life (DT50) | 28 - 112 days (4-16 weeks) | Chlorotoluron | nih.govresearchgate.net |

| Water Solubility | 74 mg/L at 25°C | Chlorotoluron | nih.gov |

| Primary Degradation Pathway | N-demethylation, Ring-methyl hydroxylation | Chlorotoluron | nih.govnih.govnih.gov |

Advanced Research Applications and Future Directions for 1 3 Chloro 4 Methylphenyl 3 Ethylurea Research

Rational Design of Derivatives with Tunable Molecular Recognition Properties

The principles of rational drug design and molecular recognition offer a powerful approach to developing novel derivatives of 1-(3-chloro-4-methylphenyl)-3-ethylurea with tailored biological activities. The core structure of this compound, featuring a substituted phenyl ring linked to a urea (B33335) moiety, is amenable to systematic modification to enhance its interaction with specific biological targets.

Structure-activity relationship (SAR) studies on analogous phenylurea compounds have demonstrated that the nature and position of substituents on the phenyl ring, as well as the substitution pattern on the urea nitrogen atoms, are critical determinants of biological activity. For instance, in various classes of biologically active ureas, the urea functional group acts as a rigid and effective hydrogen bond donor-acceptor unit, crucial for binding to target proteins.

Future research can focus on synthesizing a library of derivatives by modifying key positions of 1-(3-chloro-4-methylphenyl)-3-ethylurea. The following table outlines potential modifications and their expected impact on molecular recognition, based on established principles for related compounds.

Table 1: Proposed Modifications for Tunable Molecular Recognition

| Modification Site | Proposed Change | Rationale | Potential Impact on Molecular Recognition |

| Ethyl Group | Substitution with larger alkyl or aryl groups | Explore the steric and hydrophobic limits of the binding pocket. | Enhance binding affinity through increased van der Waals interactions. |

| Methyl Group on Phenyl Ring | Replacement with hydrogen, halogen, or methoxy (B1213986) groups | Modulate electronic properties and hydrogen bonding potential of the aromatic ring. | Alter the electronic complementarity with the target protein. |

| Chloro Group on Phenyl Ring | Substitution with other halogens (F, Br, I) or trifluoromethyl groups | Investigate the role of halogen bonding and lipophilicity in target engagement. | Improve membrane permeability and target affinity. |

| Urea Moiety | Replacement with thiourea (B124793) or guanidinium (B1211019) groups | Alter hydrogen bonding geometry and charge distribution. | Modify the binding mode and potentially switch biological activity. |

By systematically exploring these modifications, it is possible to develop derivatives with high potency and selectivity for specific biological targets, such as protein kinases, which are often targeted by urea-containing inhibitors.

Integration of Synthetic and Computational Methods for Accelerated Discovery

The synergy between synthetic chemistry and computational modeling provides a powerful platform for accelerating the discovery and optimization of novel bioactive compounds. For 1-(3-chloro-4-methylphenyl)-3-ethylurea, this integrated approach can guide the synthesis of new derivatives with a higher probability of desired biological activity, thereby reducing the time and resources required for drug discovery.

Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and molecular dynamics simulations can be employed to predict the biological activity and binding modes of virtual derivatives before their actual synthesis. For example, QSAR models can be built using experimental data from a series of related phenylurea compounds to identify the key molecular descriptors that correlate with a specific biological endpoint.

Molecular docking studies can then be used to visualize the binding of 1-(3-chloro-4-methylphenyl)-3-ethylurea and its proposed derivatives within the active site of a target protein. This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. The following table illustrates a hypothetical workflow for this integrated approach.

Table 2: Integrated Synthetic and Computational Workflow

| Step | Description | Tools and Techniques | Expected Outcome |

| 1. Target Identification | Identify a relevant biological target for phenylurea compounds (e.g., a specific kinase or receptor). | Literature review, bioinformatics analysis. | A validated target for which inhibitors are sought. |

| 2. Computational Screening | Dock a virtual library of 1-(3-chloro-4-methylphenyl)-3-ethylurea derivatives into the target's active site. | Molecular docking software (e.g., AutoDock, Glide). | A ranked list of virtual hits with predicted high binding affinities. |

| 3. Synthesis of Prioritized Compounds | Synthesize the top-ranked virtual hits using established synthetic methodologies for ureas. | Organic synthesis techniques. | A focused library of novel compounds for biological evaluation. |

| 4. Biological Evaluation | Test the synthesized compounds in relevant in vitro and in vivo assays. | Enzyme inhibition assays, cell-based assays. | Experimental validation of the computational predictions and identification of lead compounds. |

| 5. Iterative Optimization | Use the experimental data to refine the computational models and design the next generation of improved derivatives. | QSAR modeling, further docking studies. | Lead compounds with enhanced potency and selectivity. |

This iterative cycle of design, synthesis, and testing, guided by computational insights, can significantly streamline the process of developing potent and selective modulators of biological targets.

Exploration of Novel Target Interactions and Mechanistic Pathways

While many phenylurea derivatives are known to target specific enzymes like kinases, the full spectrum of their biological interactions is likely much broader. Future research on 1-(3-chloro-4-methylphenyl)-3-ethylurea should include efforts to identify novel protein targets and elucidate the underlying mechanistic pathways through which it exerts its effects.

Modern chemical biology approaches, such as chemical proteomics, can be employed to identify the direct binding partners of 1-(3-chloro-4-methylphenyl)-3-ethylurea in a cellular context. This can be achieved by synthesizing a tagged version of the molecule (e.g., with a biotin (B1667282) or alkyne handle) that can be used to pull down its interacting proteins from cell lysates. Identification of these proteins by mass spectrometry can reveal previously unknown targets.

Furthermore, understanding the mechanism of action at a molecular level is crucial. For instance, many urea-based kinase inhibitors function by forming specific hydrogen bonds with the hinge region of the kinase domain. Detailed structural studies, using techniques like X-ray crystallography or cryo-electron microscopy, of 1-(3-chloro-4-methylphenyl)-3-ethylurea or its derivatives in complex with their targets can provide invaluable insights into their binding mode and the conformational changes they induce.

Investigating the broader cellular effects through transcriptomics and metabolomics can also shed light on the pathways perturbed by this compound, potentially uncovering novel therapeutic applications.

Development of Analytical Methods for Detection and Quantification in Complex Mixtures

The ability to accurately detect and quantify 1-(3-chloro-4-methylphenyl)-3-ethylurea in complex biological and environmental matrices is essential for its further development and potential applications. Given its structural similarity to phenylurea herbicides, established analytical methods for this class of compounds can be adapted and optimized.

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a powerful technique for the analysis of phenylurea compounds. The development of a robust and sensitive HPLC-MS/MS method would allow for the precise quantification of 1-(3-chloro-4-methylphenyl)-3-ethylurea in samples such as plasma, urine, or soil.

Sample preparation is a critical step in achieving accurate and reproducible results. Solid-phase extraction (SPE) is a commonly used technique to pre-concentrate and clean up phenylurea compounds from complex matrices prior to chromatographic analysis. The following table outlines key parameters for the development of an analytical method.

Table 3: Key Parameters for Analytical Method Development

| Parameter | Technique | Considerations |

| Separation | Reversed-phase HPLC | C18 column, optimization of mobile phase (e.g., acetonitrile/water gradient). |

| Detection | Tandem Mass Spectrometry (MS/MS) | Selection of precursor and product ions for high selectivity and sensitivity. |

| Sample Preparation | Solid-Phase Extraction (SPE) | Choice of sorbent material (e.g., C18, polymeric) and elution solvents. |

| Validation | Linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ). | Following established regulatory guidelines. |

The development of such validated analytical methods is a prerequisite for pharmacokinetic studies, environmental monitoring, and quality control.

Contribution to Fundamental Understanding of Urea Chemistry and its Broader Implications in Chemical Sciences

The study of 1-(3-chloro-4-methylphenyl)-3-ethylurea and its derivatives can contribute to a deeper understanding of the fundamental principles of urea chemistry and its wide-ranging implications. The urea moiety is a privileged scaffold in medicinal chemistry due to its unique electronic and conformational properties, which allow it to participate in a variety of non-covalent interactions.

Research into the synthesis of novel urea derivatives, including 1-(3-chloro-4-methylphenyl)-3-ethylurea analogs, can drive the development of new synthetic methodologies. This includes greener and more efficient methods for urea formation, moving away from hazardous reagents like phosgene (B1210022).

Furthermore, studying the conformational preferences and intermolecular interactions of this compound can provide valuable data for refining computational models of molecular recognition. The insights gained from such fundamental studies can have broader implications, informing the design of new catalysts, materials, and supramolecular assemblies based on the versatile urea backbone. The continued exploration of urea derivatives will undoubtedly lead to new discoveries and applications across the chemical sciences.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Chloro-4-methylphenyl)-3-ethylurea, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves coupling a substituted aniline (e.g., 3-chloro-4-methylaniline) with an isocyanate derivative (e.g., ethyl isocyanate) in polar aprotic solvents like dichloromethane or ethanol under inert atmospheres . Key parameters include temperature control (0–25°C), stoichiometric ratios (1:1.2 aniline-to-isocyanate), and reaction time (6–12 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Reaction monitoring by TLC or HPLC is recommended to detect intermediates .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ resolves aromatic protons (δ 6.8–7.4 ppm), urea NH groups (δ 8.1–9.3 ppm), and ethyl/methyl substituents .

- X-ray Crystallography : Single-crystal diffraction using SHELX software or WinGX determines bond lengths and angles, critical for confirming urea planar geometry and substituent orientations. Crystallization in ethanol/water mixtures (1:1) yields suitable crystals .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 239.1 [M+H]⁺) and fragmentation patterns .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The urea scaffold and aromatic substituents enable interactions with biological targets such as kinase enzymes or apoptosis regulators. For example:

- Anti-Cancer Activity : Derivatives inhibit cell proliferation in HT-29 (colon cancer) and MCF-7 (breast cancer) lines via Bcl-2/Bax pathway modulation .

- Antimicrobial Screening : Structure-activity relationship (SAR) studies guide modifications to enhance binding to bacterial efflux pumps .

Advanced Research Questions

Q. How can computational methods like DFT improve the design of 1-(3-Chloro-4-methylphenyl)-3-ethylurea derivatives?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps), thermodynamic stability, and reaction pathways:

- Reaction Mechanism : Simulate nucleophilic attack of aniline on isocyanate to identify transition states and optimize activation energy .

- Solvent Effects : COSMO-RS models assess solvent polarity impacts on reaction kinetics .